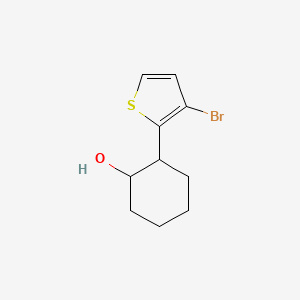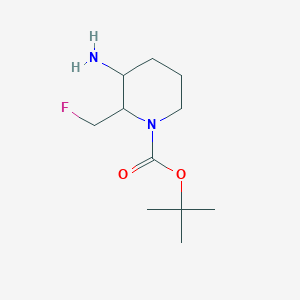![molecular formula C12H13N3O B13331522 2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.
Cycloaddition Reaction: The azide precursor is then reacted with an alkyne derivative of cyclohexanone in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The unique structure of the compound makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as anticancer and antiviral properties.
Cyclohexanone Derivatives: Compounds with a cyclohexanone moiety are known for their diverse chemical reactivity and applications in organic synthesis.
Uniqueness
2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one is unique due to the combination of the triazole ring and cyclohexanone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H13N3O |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-(2H-benzotriazol-4-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13N3O/c16-11-7-2-1-4-8(11)9-5-3-6-10-12(9)14-15-13-10/h3,5-6,8H,1-2,4,7H2,(H,13,14,15) |
InChI-Schlüssel |
BAPZXESVDQIZSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=NNN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


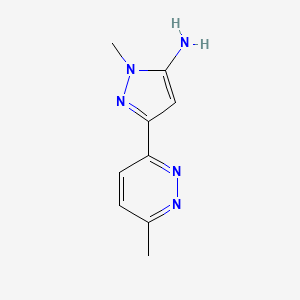
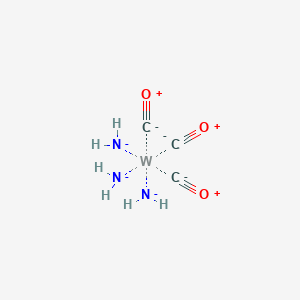
![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)

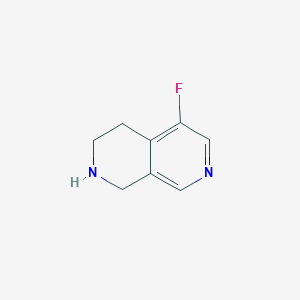
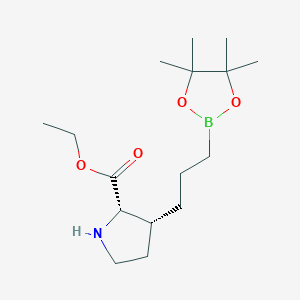
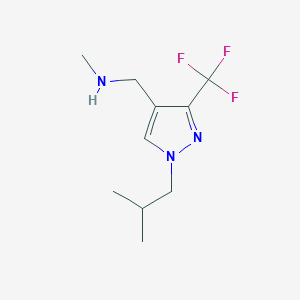
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13331474.png)
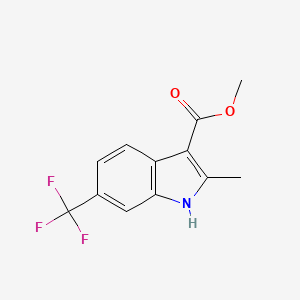
![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)

![2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13331509.png)
